molecular formula C20H19IO5 B13133772 1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione CAS No. 61556-34-1

1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione

Cat. No.: B13133772
CAS No.: 61556-34-1
M. Wt: 466.3 g/mol
InChI Key: FAMGPJPHEOUUDP-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of hydroxyl groups at positions 1 and 4, and an iodohexyl ether substituent at position 2 on the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione, which is commercially available or can be synthesized from anthracene through oxidation.

    Etherification: The iodohexyl ether substituent is introduced through an etherification reaction. This involves the reaction of the hydroxylated anthraquinone with 6-iodohexanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:

    Bulk Synthesis: Large-scale synthesis of anthracene-9,10-dione.

    Hydroxylation and Etherification: Sequential hydroxylation and etherification reactions under controlled conditions to ensure high yield and purity.

    Purification: The final product would be purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The iodohexyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted anthraquinones.

Scientific Research Applications

1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the iodohexyl ether substituent play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxyanthraquinone: Lacks the iodohexyl ether substituent.

    2-Hydroxyanthraquinone: Contains only one hydroxyl group.

    1,4-Dimethoxyanthraquinone: Contains methoxy groups instead of hydroxyl groups.

Uniqueness

1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione is unique due to the presence of both hydroxyl groups and the iodohexyl ether substituent, which confer distinct chemical and biological properties

Properties

CAS No.

61556-34-1

Molecular Formula

C20H19IO5

Molecular Weight

466.3 g/mol

IUPAC Name

1,4-dihydroxy-2-(6-iodohexoxy)anthracene-9,10-dione

InChI

InChI=1S/C20H19IO5/c21-9-5-1-2-6-10-26-15-11-14(22)16-17(20(15)25)19(24)13-8-4-3-7-12(13)18(16)23/h3-4,7-8,11,22,25H,1-2,5-6,9-10H2

InChI Key

FAMGPJPHEOUUDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCI)O

Origin of Product

United States

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